Array ( [bid] => 130480 ) Buy Hexobendine dihydrochloride | 50-62-4

Hexobendine dihydrochloride

Catalog No.
S601567
CAS No.
50-62-4
M.F
C30H46Cl2N2O10
M. Wt
665.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexobendine dihydrochloride

CAS Number

50-62-4

Product Name

Hexobendine dihydrochloride

IUPAC Name

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate;dihydrochloride

Molecular Formula

C30H46Cl2N2O10

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C30H44N2O10.2ClH/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6;;/h17-20H,9-16H2,1-8H3;2*1H

InChI Key

GIOKUMNZQFCEPI-UHFFFAOYSA-N

SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

Synonyms

3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl;

Canonical SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl

The exact mass of the compound Hexobendine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glucose Metabolism:

Some early research suggests that Hexobendine dihydrochloride might influence glucose metabolism. Studies have explored its effects on blood sugar levels, with some findings indicating a potential role in lowering glucose. However, more research is needed to confirm these effects and understand the underlying mechanisms [].

Neuromuscular Function:

Hexobendine dihydrochloride has also been investigated for its potential impact on neuromuscular function. Some studies suggest it might improve muscle strength and fatigue resistance in animal models []. However, the exact mechanisms and applicability to humans remain unclear, requiring further investigation.

Other Areas of Research:

Limited research has explored Hexobendine dihydrochloride in other areas. Some studies have looked at its potential effects on blood circulation and cognitive function, but the findings are inconclusive and require further investigation [, ].

Hexobendine dihydrochloride is a chemical compound with the molecular formula C30H46Cl2N2O10. It is recognized for its potent vasoactive properties, primarily acting as a vasodilator. This compound is particularly effective in dilating cerebral and coronary arteries while exhibiting a slight constrictive effect on femoral arteries, without significantly impacting heart rate . Hexobendine dihydrochloride is often associated with the treatment of conditions such as angina pectoris due to its ability to improve blood flow and oxygen delivery to the heart muscle .

That are pivotal to its pharmacological effects. One of the primary mechanisms involves the inhibition of adenosine uptake, which leads to increased levels of adenosine in the bloodstream. This increase promotes vasodilation through several pathways, including the activation of adenosine receptors that mediate smooth muscle relaxation in blood vessels . Additionally, hexobendine may influence cyclic adenosine monophosphate (cAMP) levels, further contributing to its vasodilatory effects.

The biological activity of hexobendine dihydrochloride is characterized by its role as a vasodilator. Studies have shown that it markedly increases myocardial blood flow, which is essential for patients experiencing conditions like angina pectoris. The compound's mechanism involves enhancing blood circulation by dilating blood vessels, thus reducing cardiac workload and improving oxygen supply to tissues . Furthermore, hexobendine has been investigated for its potential neuroprotective effects due to its ability to enhance cerebral blood flow.

The synthesis of hexobendine dihydrochloride involves several steps that typically include the reaction of specific precursors under controlled conditions. While detailed synthetic pathways can vary, a general method includes the formation of hexobendine through the condensation of appropriate aromatic and aliphatic compounds followed by chlorination to yield the dihydrochloride form. Specific methodologies may vary based on the desired purity and yield but often involve techniques such as recrystallization and chromatography for purification.

Hexobendine dihydrochloride has several clinical applications primarily related to its vasodilatory effects. It is used in treating cardiovascular conditions such as:

  • Angina Pectoris: To alleviate chest pain by improving blood flow to the heart.
  • Cerebrovascular Disorders: To enhance cerebral perfusion in conditions where blood flow is compromised.
  • Peripheral Vascular Disease: To improve circulation in patients with vascular insufficiency.

Additionally, ongoing research explores its potential applications in neuroprotection and other therapeutic areas due to its vascular effects .

Interaction studies involving hexobendine dihydrochloride have revealed significant insights into its pharmacodynamics. The compound's ability to inhibit adenosine uptake suggests that it may interact with other medications that affect adenosine pathways or cardiovascular functions. For instance, concurrent use with other vasodilators or agents affecting heart rate could lead to synergistic or antagonistic effects. Clinical trials have emphasized monitoring patients for potential interactions when hexobendine is administered alongside other cardiovascular drugs .

Hexobendine dihydrochloride shares similarities with several other vasoactive compounds. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
AdenosineActs directly on adenosine receptorsAntiarrhythmicRapidly induces vasodilation
NitroglycerinReleases nitric oxideAngina pectorisFast-acting; used in acute settings
Isosorbide DinitrateReleases nitric oxideChronic anginaLong-acting; used for prevention
Hexobendine DihydrochlorideInhibits adenosine uptakeAngina pectorisUnique dual action on both coronary and cerebral arteries

Hexobendine's distinct mechanism of inhibiting adenosine reuptake sets it apart from traditional vasodilators like nitroglycerin and isosorbide dinitrate, which primarily rely on nitric oxide release for their effects . This unique action may provide additional therapeutic benefits in specific patient populations.

UNII

P60CS4TIHV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

50-62-4

Wikipedia

Hexobendine dihydrochloride

Dates

Last modified: 02-18-2024

[Use of instenon in complex treatment of patients with optic nerve atrophy caused by craniocerebral trauma]

M T Aznabaev, V A Khalikov, A Sh Zagidullina
PMID: 14708165   DOI:

Abstract

Instenon, a combined nootropic agent, was used on the step-type basis within a complex treatment of optic nerve atrophy caused by craniocerebral trauma. Our study revealed that instenon, when used within a complex treatment of a partial optic nerve atrophy caused by craniocerebral trauma, improved the visual acuity in 85.7% of patients and it expanded the total visual field in 76.2% of patients, whereas the routine therapy ensured the related improvements in 58.9% and 61.5% of patients, respectively. Besides, the drug provided for a better retinal electric sensitivity and for a better optic nerve conduction in 73.8% of cases versus 64.1% of cases with basic therapy. Increased velocity parameters in the ocular-artery blood flow were registered in 77.1%, of patients who received instenon, by duplex scanning.


Short-term and long-term cognitive function and cerebral perfusion in off-pump and on-pump coronary artery bypass patients

Vladimir I Chernov, Nataliya Yu Efimova, Irina Yu Efimova, Shamil D Akhmedov, Yuri B Lishmanov
PMID: 16337804   DOI: 10.1016/j.ejcts.2005.10.001

Abstract

The aim of this study was to evaluate cognitive function, as measured by serial neuropsychological testing, and cerebral perfusion, as measured by brain SPECT scanning in patients with coronary artery diseases (CAD) following off-pump and on-pump coronary artery bypass graft surgery. Besides, the relationship between cerebral blood flow, cognitive functions, surgery parameters, and cardiac function in these patients were estimated. Also, brain-protective effects of instenon were studied.
Brain SPECT and comprehensive neuropsychological testing were performed 1 day before, 10-14 days and 6 months after coronary artery bypass graft surgery (CABG). The study involved 65 patients (62 males and 3 females, mean age 55+/-2) who underwent CABG with cardiopulmonary bypass (CPB) (43 pts) and off-pump coronary revascularization (OPCAB) using the Octopus stabilization system (22 pts). In 21 cases employing CPB, for prevention of the impairments of cerebral perfusion and cognitive deficit instenon was administered.
CABG with the use of extracorporeal circulation is complicated by short-term and long-term neurocognitive dysfunction (in 96 and 55% cases, correspondingly). Also, in the early period after CABG, in 68% patients, decrease in regional cerebral blood flow (rCBF) was found, and after 6 months brain perfusion was lower than the baseline in 55% cases. Relationship between postoperative rCBF changes and the dynamics of cognitive function was found in early period and after 6 months following CABG.
The coronary revascularization on beating heart or preventive administration of instenon in CPB patients helps significantly to diminish the risk of cerebrovascular complication.


[ON THE INFLUENCE OF ST 7090 (USTIMON, HEXABENDINE) ON THE CEREBROVASCULAR CIRCULATION AND THE INTRAOCULAR PRESSURE IN MAN]

H BETTELHEIM, P KENYERES
PMID: 14319737   DOI:

Abstract




[ON THE EFFECT OF N,N'-DIMETHYL-N,N'-BIS-(3-(3',4',5'-TRIMETHOXYBENZOXY)-PROPYL)-ETHYLENEDIAMINE (USTIMON) IN ANGINA PECTORIS]

R KNEBEL, T OCKENGA
PMID: 14311481   DOI:

Abstract




[TREATMENT OF CORONARY INSUFFICIENCY WITH N,N'-DIMETHYL-N,N'-BIS-(3-(3',4',5'-TRIMETHOXYBENZOXY)-PROPYL)-ETHLENEDIAMINE-DIHYDROCHLORIDE (ST 7090, USTIMON)]

O LANG
PMID: 14311489   DOI:

Abstract




[Pharmacological prevention of cerebrovascular complications in cardiac patients after coronary artery bypass surgery]

N Iu Efimova, V I Chernov, I Iu Efimova, Sh D Akhmedov, Iu K Podoksenov, Iu B Lishmanov
PMID: 12830521   DOI:

Abstract

The aim of the study was to evaluate cognitive functions and cerebral perfusion in cardiac patients following coronary artery bypass graft surgery (CABG) and to investigate a potential of pharmacological prevention of neurocognitive deficit and cerebral perfusion disorders. Forty patients undergone CABG with cardiopulmonary bypass (CPB) were included in the study. For prevention of cerebral perfusion impairments and cognitive deficit, instenon ("Nycomed") was administered to 18 of the patients. The results revealed that the use of instenon allowed reducing a negative effect of CABG with CPB on neuropsychological state of the patients, thus preventing cerebral perfusion disturbances during surgery intervention.


[Effect of instenon on the uterine contractile activity]

V V Korkhov, E V Mengal, E A Lesik, M A Petrosian
PMID: 11022303   DOI:

Abstract

The effect of instenon upon the uterine contractile activity was studied in pregnant rats. The drug administration at a dose resulted in significant suppression of the myometrium contractility. The effect was not decreased when instenon was injected against the background of oxytocin. On the other hand, the concurrent injection of oxytocin upon a single or long-term administration of instenon produced a pronounced stimulating action on the myometrium contractility.


[The use of instenon in children with minimal brain dysfunction]

N N Zavadenko, N Iu Suvorinova, M V Rumiantseva, A A Ovchinnikova
PMID: 12087730   DOI:

Abstract

Minimal brain dysfunction (MBD) represents the most common type of neuropsychic disorders in childhood. Resulting in focal damages, underdevelopment and dysfunction of one or another cortical regions of brain hemispheres, MBD manifested in children as movement and speech disorders, dysgraphy, dyslexia, dyscalculia and attention deficit hyperactivity disorder. In the open controlled study, an efficacy of the complex nootropic medication "Instenon" was evaluated in the treatment of 59 MBD patients, aged 4-12 years. Control group included 27 children with MBD assigned to low polyvitamin (Sana Sol) doses. The treatment duration was 1 month. Before and after treatment, children with MBD underwent complex examination, which included parent's interviewing using structured questionnaire, general examination, with detailed analysis of complaints, neurological status investigation and psychological study. In the children taken instenon, distinct positive effect has been achieved in 71% of the cases, in control group--in 15%. Positive effect emerged in improvement of behavior characteristics, better school marks, movement, attention and memory indices, functions of psychic activity, organization, programming and control. When strictly keeping a scheme prescribed (gradual dose increase, drug taking in morning and day time), a risk for unfavorable side effects is minimal.


Further characterization of an adenosine transport system in the mitochondrial fraction of rat testis

A Jiménez, D Pubill, M Pallàs, A Camins, S Lladó, J Camarasa, E Escubedo
PMID: 10856445   DOI: 10.1016/s0014-2999(00)00297-1

Abstract

Previous work from our laboratory has demonstrated the presence of high-affinity binding sites for [3H]nitrobenzylthioinosine ([3H]NBTI), a marker of adenosine uptake systems, in the mitochondrial fraction of rat testis. Here, we characterize this system functionally through [3H]adenosine uptake assays. This system (K(m)=2+/-1.3 microM; V(max)=86.2+/-15.5 pmol/mg protein/min) was found to be saturable, non sodium-dependent and sensitive to temperature, pH and osmolarity. [3H]Adenosine incorporation was potently inhibited by hydroxynitrobenzylthioguanosine (HNBTG, IC(50)=3 nM) although NBTI inhibited this uptake weakly (IC(50)=72. 7+/-37.1 microM). Dilazep>dipyridamole>/=hexobendine inhibited [3H]adenosine incorporation at low micromolar concentrations. The nucleosides inosine and uridine were weak inhibitors of this system. The adenosine receptor ligands N(6)-phenylisopropyladenosine (PIA) and 2-chloroadenosine inhibited the uptake only at micromolar concentrations. Neither 5'-(N-ethylcarboxamido)-adenosine (NECA) nor theophylline inhibited adenosine uptake by more than 60% but the mitochodrial benzodiazepine receptor ligands 4'-chloro-diazepam (Ro 5-4864) and 1-(2-chlorophenyl)-N-methyl-N-(1-methyl-propyl) isoquinoline carboxamide (PK 11195) were able to inhibit it. The lack of inhibition by the blockers of the mitochondrial adenine-nucleotide carrier, atractyloside and alpha, beta-methylene-ATP, indicates that [3H]adenosine uptake occurs via a transporter other than this carrier. All these results support the existence of an equilibrative adenosine transport system, which might mediate the passage of adenosine formed in the mitochondria to the cytoplasm.


[State of the hemostasis system and pathogenetic therapy of circulatory encephalopathy]

M R Bekuzarova, G S Burd, T I Kolesnikova, A N Iasamanova, A A Kabanov
PMID: 11517473   DOI:

Abstract




Explore Compound Types